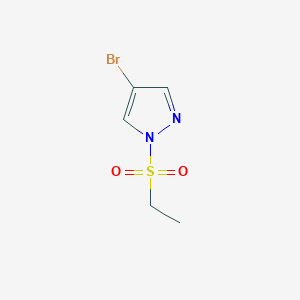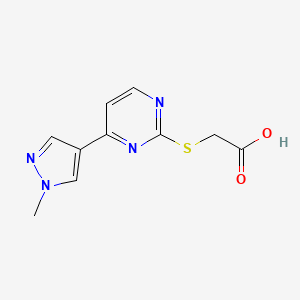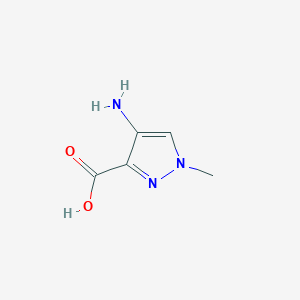
3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a method for the production of 1,5-disubsubstituted-1,2,4-triazole was reported by Liu et al., which involved the use of aryl diazonium salts and isocyanide in a [3+2] cycloaddition method .Molecular Structure Analysis
The molecular structure of “3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine” can be represented by the SMILES stringCC1=NN(C(C)=C1CC(O)=O)CC(F)(F)F . The empirical formula is C9H11F3N2O2 and the molecular weight is 236.19 .
Aplicaciones Científicas De Investigación
Molecular Structure Investigations
3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine is used in molecular structure investigations. For instance, it is incorporated in s-triazine derivatives to study their molecular packing and electronic properties using techniques like X-ray crystallography, Hirshfeld, and DFT calculations. These studies highlight the intermolecular interactions and the significance of different contacts like H...H, N...H, and H...C in controlling molecular structures (Shawish et al., 2021).
Synthesis and Reactivity Studies
The compound is employed in the synthesis and reactivity studies of various ligands and complexes. For instance, its derivatives react with [RhCl(cod)]2 to form complexes characterized by NMR spectroscopy and mass spectrometry, providing insights into the bonding and coordination behavior of these complexes (Zamora et al., 2004).
Biological Activity Research
Studies have been conducted on derivatives of 3,5-Dimethyl-1H-pyrazole, which include this compound, to explore their biological activities. These derivatives exhibit antibacterial activities, indicating potential applications in medicinal chemistry and drug discovery (Al-Smaisim, 2012).
Water-Soluble Pyrazolate Rhodium(I) Complexes
The compound is used to create new water-soluble pyrazolate rhodium(I) complexes. These complexes, soluble in polar solvents like water, are synthesized through reactions involving aminoalkylation and analyzed through X-ray structure analysis (Esquius et al., 2000).
Application in Supramolecular Chemistry
This compound is integral in supramolecular chemistry, particularly in the self-assembly of 4-aryl-1H-pyrazoles for luminescent supramolecular columnar liquid crystals. These crystals exhibit H-bonding and luminescent properties, showcasing the compound's role in advanced material science (Moyano et al., 2013).
Propiedades
IUPAC Name |
3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3N3/c1-4-6(11)5(2)13(12-4)3-7(8,9)10/h3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDHGUWGXYQKHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(F)(F)F)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethanesulfonic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide](/img/structure/B3070776.png)
![N-[2-(4-Bromo-pyrazol-1-yl)-ethyl]-methanesulfonamide](/img/structure/B3070780.png)

![2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B3070795.png)


![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B3070822.png)


![1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3070842.png)


![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B3070867.png)
![4-{[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B3070872.png)